

A Comprehensive Technical Guide to 1-Propyl-1H-imidazole (CAS: 35203-44-2)

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Compound of Interest

Compound Name: 1-Propyl-1H-imidazole

Cat. No.: B1584474

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For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Propyl-1H-imidazole, a heterocyclic organic compound, is a versatile building block with significant applications in pharmaceutical development, materials science, and organic synthesis. This technical guide provides an in-depth overview of its physicochemical properties, spectroscopic data, synthesis, and key applications. Detailed experimental protocols for its synthesis and its use in the formation of ionic liquids are presented. Furthermore, this guide elucidates the well-established mechanism of action for imidazole-containing antifungal agents, a class of compounds for which **1-Propyl-1H-imidazole** serves as a crucial precursor.

Physicochemical and Spectroscopic Properties

1-Propyl-1H-imidazole is typically a colorless to light yellow liquid.^[1] Its core physicochemical properties are summarized in the table below, providing a ready reference for experimental design and safety considerations.

Property	Value	Reference(s)
CAS Number	35203-44-2	[1]
Molecular Formula	C ₆ H ₁₀ N ₂	[1]
Molecular Weight	110.16 g/mol	[1]
Appearance	Colorless to light yellow liquid	[1]
Boiling Point	94 °C at 11 mmHg	[2]
Density	0.95 ± 0.1 g/cm ³ (Predicted)	[2]
Flash Point	76.7 °C	[2]
Vapor Pressure	0.399 mmHg at 25 °C	[2]
Refractive Index	1.4810 - 1.4850	[2]
Purity	≥ 99% (assay)	[1]
Storage Temperature	2-8 °C	[1]

Spectroscopic Data

The structural identity of **1-Propyl-1H-imidazole** can be confirmed by various spectroscopic techniques. The ¹H NMR data provides characteristic signals for the propyl group and the imidazole ring protons.

Data Type	Description	Reference(s)
¹ H NMR (400 MHz, CDCl ₃)	δ (ppm): 0.93 (t, 3H, J = 7.2 Hz), 1.81 (td, 2H, J = 7.2, 14.4 Hz), 3.90 (t, 2H, J = 7.2 Hz), 6.91 (s, 1H), 7.06 (s, 1H), 7.46 (s, 1H)	[2]

Synthesis and Purification

The synthesis of **1-Propyl-1H-imidazole** is commonly achieved through the N-alkylation of imidazole with a propyl halide. A representative experimental protocol is detailed below.

Experimental Protocol: Synthesis of 1-Propyl-1H-imidazole

This protocol describes the synthesis via the reaction of imidazole with 1-bromopropane using sodium hydride as a base.

Materials:

- Imidazole
- Sodium hydride (NaH), 60% dispersion in mineral oil
- 1-Bromopropane
- Anhydrous Tetrahydrofuran (THF)
- Diatomaceous earth
- Chloroform
- Methanol
- Silica gel for column chromatography

Procedure:

- To a solution of imidazole (1.0 equivalent) in anhydrous THF, slowly add sodium hydride (1.1 equivalents) at room temperature under an inert atmosphere.
- Stir the resulting mixture at room temperature for 1 hour.
- Add 1-bromopropane (1.2 equivalents) dropwise to the reaction mixture.
- Continue stirring the reaction mixture at room temperature for 16-24 hours.

- Upon completion, filter the reaction mixture through a pad of diatomaceous earth, washing the filter cake with THF.
- Concentrate the combined filtrate and washings under reduced pressure to remove the solvent.
- Purify the crude product by flash column chromatography on silica gel, using a chloroform/methanol gradient as the eluent, to afford **1-Propyl-1H-imidazole** as a colorless oil.[\[2\]](#)

Purification

For high-purity requirements, fractional distillation under reduced pressure can be employed as an effective purification method for **1-Propyl-1H-imidazole**. This technique is particularly useful for removing non-volatile impurities and residual solvents.[\[3\]](#)

Applications in Research and Development

1-Propyl-1H-imidazole is a valuable intermediate in several areas of chemical and pharmaceutical research.

Pharmaceutical Intermediate

A primary application of **1-Propyl-1H-imidazole** is as a precursor in the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs). The imidazole moiety is a common scaffold in many clinically used drugs, including antifungal and antibacterial agents.[\[1\]](#)

Synthesis of Ionic Liquids

1-Propyl-1H-imidazole is a key starting material for the synthesis of imidazolium-based ionic liquids. These compounds are gaining prominence as green solvents and catalysts in a variety of chemical processes.[\[1\]](#)

This protocol outlines the synthesis of a common ionic liquid derived from **1-Propyl-1H-imidazole**.

Materials:

- **1-Propyl-1H-imidazole**

- Methyl bromide

- Ethyl acetate

Procedure:

- Under an inert atmosphere, add methyl bromide to **1-Propyl-1H-imidazole** with constant stirring.
- Reflux the mixture at an appropriate temperature for several hours.
- Allow the reaction to cool to room temperature.
- Add ethyl acetate to precipitate the product.
- Filter the solid product, wash with ethyl acetate, and dry under vacuum to yield 1-Propyl-3-methylimidazolium bromide as a white solid.[\[2\]](#)

Ligand in Catalysis

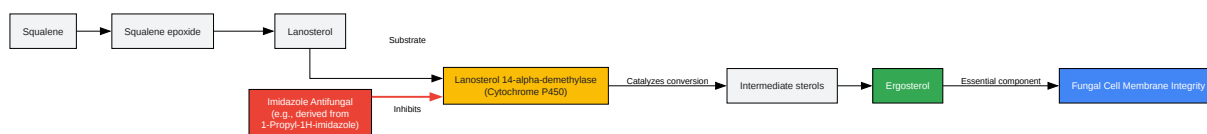
The nitrogen atoms in the imidazole ring of **1-Propyl-1H-imidazole** can coordinate with metal centers, making it an effective ligand in various catalytic reactions, such as Heck and Suzuki cross-coupling reactions.[\[4\]](#)[\[5\]](#) These reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds.

Role in Biological Signaling Pathways: Antifungal Mechanism of Action

While specific signaling pathways involving **1-Propyl-1H-imidazole** are not extensively documented, its role as a precursor for imidazole-based antifungal agents is well-established. These antifungal drugs primarily exert their effect by disrupting the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[\[6\]](#)[\[7\]](#)

The key target of imidazole antifungals is the enzyme lanosterol 14- α -demethylase, a cytochrome P450 enzyme.[\[8\]](#)[\[9\]](#) Inhibition of this enzyme disrupts the fungal ergosterol

biosynthesis pathway, leading to the depletion of ergosterol and the accumulation of toxic sterol intermediates. This ultimately compromises the integrity and function of the fungal cell membrane, resulting in the inhibition of fungal growth and proliferation.[10]



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